3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
The compound 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one features a benzoxazolone core linked to an azetidine ring substituted with a thiophene-containing 1,2,4-oxadiazole moiety. Benzoxazolones are heterocyclic scaffolds known for their pharmacological relevance, including CNS modulation and enzyme inhibition . The thiophene group may improve lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
3-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-15(10-22-12-4-1-2-5-13(12)25-18(22)24)21-8-11(9-21)17-19-16(20-26-17)14-6-3-7-27-14/h1-7,11H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNHNZJTJYFCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzo[d]oxazol-2(3H)-one Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Azetidin-1-yl Group: This step involves the formation of an azetidine ring, which can be synthesized via a [2+2] cycloaddition reaction.
Attachment of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be synthesized by the reaction of a suitable hydrazide with a carboxylic acid derivative.
Final Coupling: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzo[d]oxazol-2(3H)-one core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing oxadiazole and azetidine moieties have shown potential as antimicrobial and anticancer agents. The specific compound could be investigated for similar biological activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced coatings, due to their unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring, for example, is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazolone Cores
3-(2-(Piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Structure : Benzoxazolone linked to piperazine via an ethyl group.
- Synthesis : Prepared via General Procedure C with 63–68% yield .
- Key Differences : Replaces azetidine and oxadiazole-thiophene with a flexible piperazine linker. Piperazine may enhance solubility but reduce rigidity compared to azetidine.
- Characterization : NMR (δ 1.5–3.5 ppm for piperazine protons) and MS (M⁺+1 = 277) confirm structure .
Compound 5i ()
- Structure : Bivalent benzoxazolone with a piperazine-pentyl linker.
- Synthesis : General Procedure D (51–53% yield), lower than the target compound due to longer alkyl chains .
- Key Differences : Dual benzoxazolone units and extended linker may reduce bioavailability compared to the azetidine-oxadiazole-thiophene system.
Heterocyclic Analogues with Thiophene or Oxadiazole Moieties
2-(2-Oxo-2-phenyl-ethyl)-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one (3b)
- Structure : Combines thiophene, triazolone, and pyridine.
- Synthesis : 66% yield; melting point 130–131°C .
- Key Differences : Triazolone and pyridine substituents offer distinct hydrogen-bonding capabilities vs. the oxadiazole-azetidine system. Thiophene position differs, altering electronic effects.
3-[2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)ethyl]oxazolidin-2-one ()
- Structure: Oxazolidinone linked to quinoxaline via ethyl.
- Synthesis : 60% yield via reflux with dichlorodiethylamine .
- Key Differences: Quinoxaline’s planar structure enables π-π stacking, while oxazolidinone’s rigidity contrasts with azetidine’s smaller ring.
Solubility and Lipophilicity
- Target Compound : Azetidine’s compact structure and thiophene’s lipophilicity may balance solubility and membrane permeability.
- Piperazine Analogues () : Higher solubility due to basic piperazine but increased flexibility may reduce target engagement .
- Triazolone Derivatives () : Polar triazolone and pyridine groups enhance aqueous solubility but may limit blood-brain barrier penetration .
Spectral Characterization
Biological Activity
The compound 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.
Chemical Structure
The compound features a multi-ring structure that includes a benzo[d]oxazole moiety and a thiophenyl group linked through an oxadiazole and azetidine framework. This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, 1,3,4-oxadiazoles have been reported to possess strong bactericidal effects against various strains including Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2-oxo...) | Staphylococcus aureus | 12 µg/mL |
| 3-(2-oxo...) | E. coli | 16 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Notably, derivatives similar in structure have shown promising results against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For example, some oxadiazole derivatives demonstrated IC50 values in the range of 0.12 to 2.78 µM against MCF-7 cells, indicating strong antiproliferative effects .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | 3-(2-oxo...) | 1.5 |
| A549 | 3-(2-oxo...) | 2.0 |
| HCT-116 | 3-(2-oxo...) | 1.8 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 normal cells, certain derivatives exhibited minimal cytotoxic effects at concentrations up to 200 µM, suggesting a favorable therapeutic window . However, some compounds did induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Oxadiazole Derivatives : A study investigated a series of oxadiazole derivatives and found that specific modifications enhanced their anticancer activity significantly compared to standard treatments like doxorubicin .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiophene-containing oxadiazoles, finding them effective against resistant strains such as MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
